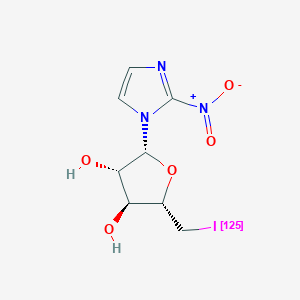
Iodoazomycin arabinoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodoazomycin arabinoside, also known as this compound, is a useful research compound. Its molecular formula is C8H10IN3O5 and its molecular weight is 353.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imaging of Tumor Hypoxia
IAZA is predominantly used as a radiotracer for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It allows for the non-invasive assessment of hypoxic regions in various malignancies.
- Mechanism : Iodoazomycin arabinoside is metabolically trapped in hypoxic cells, leading to higher retention in these areas compared to normoxic tissues. This property facilitates the visualization of tumor microenvironments that are resistant to radiation therapy and chemotherapy .
- Clinical Studies : Research has demonstrated that IAZA can effectively identify hypoxic regions in solid tumors, including breast cancer and glioblastomas. In one pilot study involving patients with advanced malignancies, IAZA was shown to provide significant insights into tumor hypoxia, which correlated with treatment resistance .
Therapeutic Applications
Beyond imaging, IAZA has potential therapeutic implications, particularly in combination with radiotherapy.
- Radiotherapy Enhancement : Due to its selective accumulation in hypoxic tumor regions, IAZA may enhance the efficacy of radiotherapy by sensitizing these areas to radiation damage. This application is particularly relevant in treating tumors that exhibit significant hypoxic characteristics .
- Case Studies : In animal model studies, the administration of radioiodinated IAZA demonstrated improved tumor control when used alongside radiation therapy, suggesting its role as an adjunct treatment .
Pharmacokinetics and Dosimetry
The pharmacokinetics of IAZA have been extensively studied to optimize its clinical application. Following intravenous administration, IAZA exhibits a bi-exponential decline in plasma concentration, characterized by a rapid distribution phase followed by a slower elimination phase. This pharmacokinetic profile supports its use as an imaging agent within a specific time frame post-injection .
| Parameter | Value |
|---|---|
| Distribution Half-life | 1.2 ± 0.15 min |
| Elimination Half-life | 195 ± 34 min |
| Tumor-to-blood ratio | Up to 8.7 at 8 hours |
特性
CAS番号 |
138172-12-0 |
|---|---|
分子式 |
C8H10IN3O5 |
分子量 |
353.09 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2 |
InChIキー |
FWNOUYXMHAJQMU-DFAKLWRTSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
異性体SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O |
正規SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Key on ui other cas no. |
138172-12-0 |
同義語 |
1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole IAZA iodoazomycin arabinoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















